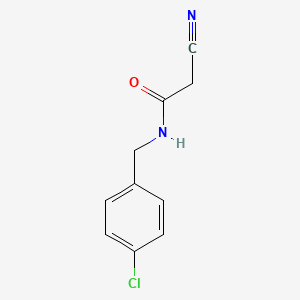

n-(4-Chlorobenzyl)-2-cyanoacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-9-3-1-8(2-4-9)7-13-10(14)5-6-12/h1-4H,5,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKHUKFEKBKULS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351093 | |

| Record name | n-(4-chlorobenzyl)-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66158-49-4 | |

| Record name | n-(4-chlorobenzyl)-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-CHLORO-BENZYL)-2-CYANO-ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The N Benzyl 2 Cyanoacetamide Scaffold: a Cornerstone in Advanced Organic Synthesis

The N-benzyl-2-cyanoacetamide scaffold is a privileged structural motif in the realm of advanced organic synthesis. This framework is recognized for its utility in constructing complex molecular architectures, particularly heterocyclic compounds that form the backbone of many biologically active agents. The benzyl (B1604629) group, with its aromatic ring, provides a site for various substitution reactions, allowing for the fine-tuning of the molecule's steric and electronic properties. This adaptability is crucial in medicinal chemistry, where slight modifications can lead to significant changes in a compound's biological activity.

Research has demonstrated that the N-benzyl-2-cyanoacetamide core can be elaborated into a diverse array of heterocyclic systems. For instance, it serves as a precursor for the synthesis of substituted pyridines, pyrimidines, and thiazoles. ekb.eg These nitrogen-containing heterocycles are of paramount importance in drug discovery, with many approved pharmaceuticals featuring these rings. The synthetic accessibility and the potential for diversification make the N-benzyl-2-cyanoacetamide scaffold a valuable tool for generating libraries of compounds for high-throughput screening.

The Cyanoacetamide Moiety: a Versatile Tool in Chemical Transformations

The cyanoacetamide moiety is a highly versatile functional group that plays a foundational role in a multitude of chemical transformations. researchgate.net Its reactivity stems from the presence of both an electrophilic cyano group and a nucleophilic amide, along with an active methylene (B1212753) group. ekb.eg This unique combination of reactive sites allows cyanoacetamide and its derivatives to participate in a wide range of reactions, making them valuable building blocks in organic synthesis. researchgate.net

The active methylene group, flanked by the electron-withdrawing cyano and carbonyl groups, is readily deprotonated to form a stable carbanion. This carbanion can then act as a nucleophile in various condensation and addition reactions. For example, it is a key component in the Gewald three-component reaction for the synthesis of 2-aminothiophenes, a class of compounds with significant biological activities. nih.gov Furthermore, the cyano and amide groups can undergo cyclization reactions with various reagents to form a wide variety of five- and six-membered heterocyclic rings. researchgate.net The ability of the cyanoacetamide moiety to serve as a synthon for diverse heterocyclic systems underscores its importance in synthetic organic chemistry. ekb.eg

Current Research Trajectories and Challenges in N 4 Chlorobenzyl 2 Cyanoacetamide Chemistry

Current research on N-(4-Chlorobenzyl)-2-cyanoacetamide is focused on several key areas, primarily driven by the quest for new therapeutic agents and novel synthetic methodologies. The 4-chloro substitution on the benzyl (B1604629) ring is of particular interest as the presence of a halogen can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Researchers are actively exploring the synthesis of novel derivatives of this compound and evaluating their potential biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.net

One of the primary challenges in this field is the development of efficient and environmentally benign synthetic routes to this compound and its derivatives. While classical methods exist, there is a continuous drive to develop greener and more atom-economical processes. Another challenge lies in fully elucidating the structure-activity relationships of these compounds. Understanding how subtle structural modifications impact biological activity is crucial for the rational design of more potent and selective therapeutic agents. Advanced computational techniques, such as molecular docking, are being employed to predict the binding interactions of these molecules with biological targets, thereby guiding synthetic efforts. nih.govresearchgate.net Furthermore, detailed crystallographic studies are essential to understand the three-dimensional structure and intermolecular interactions, which can provide insights into their solid-state properties and biological function. mdpi.com

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | Not Available | C10H9ClN2O | 208.65 | Not Available |

| 2-Chloro-N-(4-chlorobenzyl)acetamide | 99585-88-3 | C9H9Cl2NO | 218.08 | Not Available |

| N-benzyl-2-cyanoacetamide | 10412-93-8 | C10H10N2O | 174.20 | Not Available |

| N-(4-Chlorophenyl)-2-cyanoacetamide | 17722-17-7 | C9H7ClN2O | 194.62 | 207-209 |

| 2-(4-hydroxybenzylidene)-cyanoacetamide | Not Available | C10H8N2O2 | 188.18 | 114-116 |

| 2-(4-nitrobenzylidene)-cyanoacetamide | Not Available | C10H7N3O3 | 217.18 | 208-210 |

| 2-(4-ethoxybenzylidene)-cyanoacetamide | Not Available | C12H12N2O2 | 216.24 | 156-158 |

Mechanistic Investigations and Reaction Pathway Elucidation for N 4 Chlorobenzyl 2 Cyanoacetamide Transformations

Detailed Analysis of Proposed Reaction Mechanisms and Key Intermediates

The transformations of N-(4-Chlorobenzyl)-2-cyanoacetamide are characterized by the reactivity of the α-carbon of the acetamide (B32628) moiety, which is rendered acidic by the adjacent electron-withdrawing cyano and carbonyl groups. This facilitates the formation of a stabilized carbanion, a key intermediate in many of its reactions.

One of the most significant transformations is the Gewald reaction , a multi-component process for synthesizing 2-aminothiophenes. nih.govorganic-chemistry.org For this compound, this reaction would involve an initial Knoevenagel condensation between an α-methylene carbonyl compound and the active methylene (B1212753) group of the cyanoacetamide, catalyzed by a base like triethylamine. This forms an α,β-unsaturated nitrile intermediate. Subsequent Michael addition of elemental sulfur to this intermediate, followed by intramolecular cyclization and tautomerization, yields the 2-aminothiophene-3-carboxamide (B79593) derivative. arkat-usa.org The base is critical for the cyclization step. nih.gov

Another well-documented reaction pathway involves condensation with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) . scirp.orgclockss.org DMF-DMA serves as a one-carbon synthon. scirp.org The mechanism proceeds through the initial attack of the carbanion (formed from this compound) on the electrophilic carbon of DMF-DMA. This leads to the formation of an enamine intermediate, specifically a 2-cyano-3-(dimethylamino)acrylamide derivative. These enamines are valuable precursors for the synthesis of various nitrogen-containing heterocyles, such as pyridines. clockss.org

Furthermore, the active methylene group can react with various electrophilic reagents. For instance, reactions with α-cyanocinnamonitriles under Michael reaction conditions lead to the formation of substituted acrylamide (B121943) derivatives. researchgate.net Similarly, reactions with phenyl isothiocyanate generate a non-isolable thiocarbamoyl intermediate. Subsequent treatment with an alkylating agent like methyl iodide produces a ketene (B1206846) N,S-acetal, which can be cyclized with hydrazine (B178648) to form 5-aminopyrazole derivatives. researchgate.net

Key Intermediates in Transformations:

Stabilized Carbanion: Formed by deprotonation of the active methylene group. It is the primary nucleophile in most reactions.

Enamine Derivatives: Formed from the reaction with DMF-DMA. These are key building blocks for pyridones and other heterocycles. clockss.org

α,β-Unsaturated Nitrile: An intermediate in the Gewald reaction, formed via Knoevenagel condensation. arkat-usa.org

Ketene N,S-acetals: Generated from the reaction with isothiocyanates followed by alkylation, serving as precursors for pyrazoles. researchgate.net

Table 1: Key Reaction Pathways for N-substituted-2-cyanoacetamides

| Reaction Type | Reagents | Key Intermediate(s) | Final Product Class |

|---|---|---|---|

| Gewald Reaction | Carbonyl Compound, Elemental Sulfur, Base | α,β-Unsaturated Nitrile | 2-Aminothiophenes nih.gov |

| Condensation | N,N-Dimethylformamide dimethyl acetal | Enamine | Pyridones clockss.org |

| Cyclocondensation | Phenyl isothiocyanate, Methyl iodide, Hydrazine | Ketene N,S-acetal | 5-Aminopyrazoles researchgate.net |

| Michael Addition | α-Cyanocinnamonitriles | Michael Adduct | Substituted Pyridines researchgate.net |

Principles Governing Regioselectivity and Stereoselectivity in Derivatization Reactions

The principles of regioselectivity and stereoselectivity are fundamental to understanding the derivatization of this compound, dictating the specific isomers formed during a reaction.

Regioselectivity , or the preference for reaction at one site over another, is primarily governed by the electronic and steric properties of the molecule. The most reactive site is the active methylene group, due to the ease with which it forms a nucleophilic carbanion. Therefore, a wide range of electrophiles will preferentially react at this position. However, other sites can be involved in subsequent cyclization steps. For example, in the synthesis of pyrazoles from ketene N,S-acetal intermediates, the hydrazine can react at both the cyano carbon and a carbonyl carbon derived from the original acetamide structure, leading to a specific heterocyclic ring system. researchgate.net Similarly, in the Gewald reaction, the initial Knoevenagel condensation occurs at the active methylene group, and the subsequent cyclization involves the cyano group, demonstrating a sequence of regioselective steps. arkat-usa.org

Stereoselectivity refers to the preferential formation of one stereoisomer over others. A notable example is observed in the reaction of N-substituted cyanoacetamides with DMF-DMA. The condensation of the methyl group in a related pyridone structure with DMF-DMA has been shown to yield an enamine with a trans configuration for the newly formed double bond. clockss.org This outcome is assigned based on the coupling constant (J = 14.6 Hz) between the olefinic protons, which is characteristic of a trans arrangement. This stereochemical preference is likely driven by thermodynamics; the trans isomer is sterically less hindered and therefore more stable than the corresponding cis isomer. This principle can be extended to reactions involving this compound, where similar condensations would be expected to favor the formation of the more stable trans product.

Kinetic and Thermodynamic Studies of N-Benzyl-2-cyanoacetamide Conversion Processes

A thorough understanding of the conversion processes of this compound requires both kinetic and thermodynamic analysis. Kinetic studies focus on the rates of reaction, providing insight into reaction mechanisms and the factors that influence reaction speed. Thermodynamic studies, on the other hand, evaluate the energy changes associated with a reaction, determining its feasibility and the position of chemical equilibrium.

Kinetic investigations would involve measuring the rate of disappearance of reactants or the rate of formation of products under various conditions (e.g., temperature, concentration, catalyst). From this data, one can determine the rate law, rate constants, and the activation energy (Ea) for a given transformation. For example, in the Gewald reaction, kinetic analysis could elucidate the rate-determining step, whether it be the initial Knoevenagel condensation or the subsequent cyclization. nih.gov

Thermodynamic studies would focus on measuring the changes in enthalpy (ΔH) and entropy (ΔS) of the reaction. These values determine the change in Gibbs free energy (ΔG), which indicates the spontaneity of a reaction at a given temperature. For instance, the cyclization of intermediates to form stable heterocyclic rings like thiophenes or pyridines is generally thermodynamically favorable, driven by the formation of a stable aromatic system.

Despite the importance of this data, specific experimental kinetic and thermodynamic parameters for the various transformations of this compound are not extensively documented in the surveyed scientific literature. Such studies would be valuable for optimizing reaction conditions to maximize yields and minimize byproducts in the synthesis of its various derivatives.

Computational Chemistry and Advanced Modeling Studies

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecules like N-(4-Chlorobenzyl)-2-cyanoacetamide. researchgate.net This method allows for the accurate calculation of electronic structure and the prediction of chemical behavior.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wuxibiology.com The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For cyanoacetamide derivatives, DFT calculations are used to determine these orbital energies. nih.gov The distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. This information is vital for predicting how the molecule will interact with other chemical species and biological targets. researchgate.netresearchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Properties

| Parameter | Value | Significance |

|---|---|---|

| EHOMO | Varies with substituent | Electron-donating ability |

| ELUMO | Varies with substituent | Electron-accepting ability |

Elucidation of Mulliken Atomic Charge Distribution

Mulliken population analysis is a method used within computational chemistry to estimate the partial atomic charges in a molecule. This analysis for this compound would reveal the distribution of electron density among its constituent atoms. The calculated charges help in understanding the molecule's polarity, electrostatic potential, and the nature of its intermolecular interactions. For instance, atoms with significant negative charges are likely to act as nucleophilic centers, while those with positive charges are potential electrophilic sites. This information is particularly useful in studying reaction mechanisms and designing new molecules with desired reactivity. scielo.br

Conformational Analysis and Energetic Stability

The three-dimensional structure of a molecule significantly influences its physical and biological properties. Conformational analysis of this compound involves identifying its stable conformers and determining their relative energies. scielo.br Due to the presence of rotatable bonds, the molecule can exist in various spatial arrangements. DFT calculations can predict the geometries of these conformers and their energetic stability. scielo.br The most stable conformation corresponds to the global minimum on the potential energy surface. Understanding the preferred conformation is essential for predicting how the molecule will bind to a receptor or enzyme active site. scielo.br

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Molecular Design

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net These models are valuable for predicting the activity of new, unsynthesized molecules and for guiding the design of more potent analogues.

Theoretical Assessment of Substituent Effects on Molecular Properties and Potential Interactions

The properties and biological activity of a molecule can be significantly altered by changing the substituents on its core structure. researchgate.netrsc.org In the case of this compound, the chloro-substituent on the benzyl (B1604629) ring influences its electronic and steric properties. QSAR models can be developed to quantify the effect of this and other potential substituents on various molecular descriptors. These descriptors can include electronic parameters (like Hammett constants), steric parameters (like Taft's steric parameter), and lipophilicity (log P). By establishing a mathematical relationship between these descriptors and the observed biological activity, it becomes possible to predict the activity of novel derivatives and to understand the key structural features required for a desired biological effect. nih.govrsc.org

Molecular Docking Simulations for Computational Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or an enzyme active site. mdpi.comnih.gov This method is instrumental in drug discovery and development for understanding the binding mode of a potential drug molecule.

For this compound, molecular docking simulations can be performed to predict its binding affinity and interaction patterns with specific biological targets. mdpi.com The process involves placing the ligand in the binding site of the receptor and evaluating the binding energy for different poses. The pose with the lowest binding energy is considered the most favorable. mdpi.com The analysis of the docked complex can reveal crucial intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. mdpi.comnih.gov This information is invaluable for understanding the mechanism of action and for designing modifications to the ligand to improve its binding affinity and selectivity. semanticscholar.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(substituted phenyl)-2-cyanoacetamides |

| N-(4-chlorophenyl)-2-cyanoacetamide |

| N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628) |

| 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide |

| 4-[N-methyl-N-(4-nitrobenzyloxycarbonyl)amino]phenylacetamides |

| N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine |

| 2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine |

| (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine |

Predictive Modeling of Binding Affinities with Biomolecular Systems

Predictive modeling, particularly through molecular docking simulations, is a cornerstone of computational chemistry for estimating the binding affinity of a ligand like this compound with a biological target. These simulations calculate the preferred orientation of a molecule when bound to another to form a stable complex and are crucial for predicting the strength of the interaction.

While specific docking studies extensively detailing this compound are not widely published, the principles are well-established through research on analogous acetamide derivatives. For instance, computational studies on a series of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides have utilized molecular docking to predict their interaction with the GABA-A receptor. nih.govresearchgate.net Such studies reveal that these compounds can successfully dock into the receptor's binding pocket. researchgate.net This predictive power allows for the screening of virtual libraries and the prioritization of compounds for synthesis and further biological evaluation. The binding affinity is often quantified by a docking score, which represents the free energy of binding; a more negative score typically indicates a more favorable interaction.

| Parameter | Description | Example from Analogous Acetamide Studies |

|---|---|---|

| Target Receptor | The specific biomolecule (e.g., enzyme, receptor) into whose binding site the ligand is docked. | GABA-A Receptor nih.govresearchgate.net |

| Docking Score | An estimation of the binding free energy (in kcal/mol) that predicts the affinity between the ligand and the target. | Varies by specific derivative, with more negative values indicating stronger predicted affinity. researchgate.net |

| Key Interactions | Specific non-covalent interactions (hydrogen bonds, hydrophobic interactions) predicted by the simulation. | Interactions with active site residues of the target protein. nih.gov |

Characterization of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

The molecular structure of this compound contains several functional groups capable of participating in a variety of non-covalent interactions, which are critical for its crystal packing and interactions with biomolecules. These interactions include hydrogen bonds, halogen bonds, and π-system interactions.

Hydrogen Bonding: The acetamide group is a classic hydrogen-bonding motif. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. The nitrogen atom of the cyano group (C≡N) can also function as a hydrogen bond acceptor. In crystal structures of related acetamides, intermolecular N—H⋯O hydrogen bonds are common, often forming chains or tapes that define the crystal lattice. nih.gov

Halogen Bonding: The chlorine atom on the benzyl ring can act as a halogen bond donor, interacting with Lewis bases such as oxygen or nitrogen atoms. This type of interaction, though weaker than a typical hydrogen bond, can be significant in directing molecular assembly.

Other Non-Covalent Interactions: The chlorophenyl ring can engage in π-π stacking interactions with other aromatic systems. Furthermore, C-H···O and C-H···N interactions, where a weakly acidic C-H bond interacts with an acceptor, are also plausible and have been observed in similar structures. nih.gov In related chloro-acetamides, intramolecular contacts such as N—H⋯Cl have also been noted. nih.gov The collective effect of these varied non-covalent forces dictates the molecule's conformation and its recognition by other molecules. rsc.org

| Functional Group | Potential Donor/Acceptor Role | Type of Interaction |

|---|---|---|

| Amide (N-H) | Donor | Hydrogen Bond (N-H···O, N-H···N) |

| Carbonyl (C=O) | Acceptor | Hydrogen Bond (C=O···H-N, C=O···H-C) |

| Cyano (C≡N) | Acceptor | Hydrogen Bond (C≡N···H-N) |

| Aromatic Ring (C=C) | - | π-π Stacking |

| Chlorine (Cl) | Halogen Bond Donor / H-Bond Acceptor | Halogen Bond (C-Cl···O/N), Hydrogen Bond (N-H···Cl) nih.gov |

Molecular Dynamics Simulations for Investigating Dynamic Molecular Behavior and Adsorption Phenomena

Molecular dynamics (MD) simulations provide a powerful lens for observing the time-dependent behavior of molecules, offering insights that are inaccessible through static modeling. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can map out atomic trajectories over time, revealing conformational changes, solvent effects, and adsorption processes.

In the context of this compound, MD simulations could be employed to study its behavior in different environments, such as in aqueous solution or near a surface. For example, simulations can elucidate the stability of a ligand-protein complex predicted by docking. nih.gov By running a simulation of the complex surrounded by water molecules, researchers can assess whether the key binding interactions are maintained over time. The root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding site is a key metric used to evaluate the stability of the complex. nih.gov

MD simulations are also exceptionally useful for studying adsorption phenomena. mdpi.comnih.gov For instance, simulations could model the adsorption of this compound onto a material surface, calculating the interaction energy and identifying the primary functional groups involved in the binding. Classical MD simulations have been successfully used to investigate the adsorption of polyacrylamide on cellulose (B213188) nanocrystals and calcium carbonate surfaces, detailing the role of hydrogen bonds and salt bridging in the process. mdpi.comnih.gov These studies provide a methodological blueprint for how the adsorption behavior of this compound could be investigated at an atomistic level.

| MD Simulation Parameter | Purpose | Typical Value/Setting |

|---|---|---|

| Simulation Software | Engine to perform the calculations. | Gromacs, LAMMPS mdpi.comnih.gov |

| Ensemble | The statistical mechanical ensemble defining the system's thermodynamic state. | NVT (constant number of particles, volume, temperature) mdpi.com |

| Temperature | The temperature at which the simulation is run. | 298 K (Room Temperature) mdpi.com |

| Simulation Time | The duration of the simulation, which needs to be long enough to observe the phenomenon of interest. | Nanoseconds (ns) to Microseconds (µs) |

| Analysis Metric (RMSD) | Root-Mean-Square Deviation; measures the average change in displacement of atoms, used to assess stability. | Low, stable RMSD values suggest a stable ligand-protein complex. nih.gov |

Advanced Spectroscopic and Crystallographic Studies for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment and Conformational Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of n-(4-Chlorobenzyl)-2-cyanoacetamide, offering detailed insights into the chemical environment of each proton and carbon atom.

Proton (¹H) NMR spectroscopy provides definitive information about the different types of protons and their neighboring atoms within the molecule. The chemical shifts in the ¹H NMR spectrum of this compound are indicative of the electronic environment surrounding each proton. For instance, protons attached to the aromatic ring typically resonate at higher chemical shifts (downfield) due to the ring current effect, while protons of the methylene (B1212753) and amide groups appear at lower chemical shifts (upfield).

A representative ¹H NMR spectral data interpretation for this compound is presented below:

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (C₆H₄) | 7.20 - 7.40 | Multiplet | 4H |

| Amide Proton (NH) | ~8.50 | Broad Singlet | 1H |

| Methylene Protons (CH₂) | ~4.40 | Doublet | 2H |

| Methylene Protons (CH₂) | ~3.50 | Singlet | 2H |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for the characterization of the entire carbon skeleton.

Key signals in the ¹³C NMR spectrum include those for the carbonyl carbon of the amide group, the carbons of the aromatic ring, the cyano carbon, and the methylene carbons. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of adjacent atoms.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~165 |

| Aromatic Carbons (C-Cl) | ~133 |

| Aromatic Carbons (CH) | ~129 |

| Aromatic Carbons (C) | ~137 |

| Cyano Carbon (C≡N) | ~116 |

| Methylene Carbon (benzyl) | ~43 |

| Methylene Carbon (cyano) | ~25 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

The electronic effects of the chloro substituent on the benzyl (B1604629) ring significantly influence the NMR chemical shifts of this compound. The chlorine atom, being an electron-withdrawing group, exerts both inductive and resonance effects that alter the electron density distribution across the molecule. researchgate.net

These substituent effects can be systematically studied and correlated using Hammett and other linear free-energy relationships. researchgate.net Such studies provide a quantitative understanding of how electronic modifications on the aromatic ring are transmitted through the molecular framework, affecting the chemical shifts of distant protons and carbons. researchgate.netmdpi.com For instance, the electron-withdrawing nature of the chlorine atom generally leads to a downfield shift of the aromatic proton signals compared to the unsubstituted benzylacetamide. The magnitude of this shift can be correlated with the substituent's electronic parameters. modgraph.co.uk

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum provides a unique molecular fingerprint of the compound.

Key vibrational bands observed in the IR spectrum of this compound and their assignments are summarized below:

Table 3: IR Spectral Data for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | ~3300 | Strong |

| C-H Stretch (Aromatic) | ~3100-3000 | Medium |

| C-H Stretch (Aliphatic) | ~2950-2850 | Medium |

| C≡N Stretch (Nitrile) | ~2250 | Medium, Sharp |

| C=O Stretch (Amide I) | ~1660 | Strong |

| N-H Bend (Amide II) | ~1550 | Medium |

| C-Cl Stretch | ~750 | Strong |

The presence of a strong absorption band around 1660 cm⁻¹ is characteristic of the amide carbonyl group, while the sharp peak around 2250 cm⁻¹ confirms the presence of the nitrile functional group. The broad band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern under ionization. This information is crucial for confirming the molecular formula and for gaining structural insights.

In a typical mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. For this compound (C₁₀H₉ClN₂O), the expected molecular weight is approximately 208.65 g/mol . The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in a ~3:1 ratio) for the molecular ion and chlorine-containing fragments is a key diagnostic feature.

The fragmentation pattern provides valuable information about the compound's structure. Common fragmentation pathways for this compound may include cleavage of the amide bond, loss of the cyano group, and fragmentation of the chlorobenzyl moiety.

Table 4: Potential Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Possible Fragment Ion |

| 208/210 | [M]⁺ (Molecular Ion) |

| 125/127 | [ClC₆H₄CH₂]⁺ |

| 83 | [CH₂CNCO]⁺ |

| 42 | [CH₂CN]⁺ |

X-ray Diffraction (XRD) for Single-Crystal and Solid-State Structural Determination

Crystallographic data would reveal the planarity of the amide group, the torsion angles describing the orientation of the chlorobenzyl and cyanoacetamide moieties relative to each other, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.govmdpi.com The presence of the amide group suggests the likelihood of hydrogen bonding between the N-H proton of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of extended chains or networks in the crystal lattice.

Emerging Research Directions and Unexplored Avenues in N 4 Chlorobenzyl 2 Cyanoacetamide Chemistry

Innovations in Synthetic Methodology for Highly Complex N-(4-Chlorobenzyl)-2-cyanoacetamide Derivatives

The synthesis of N-substituted-2-cyanoacetamide derivatives, traditionally achieved by heating amines with cyanoacetic acid esters, is undergoing a significant transformation. researchgate.netresearchgate.net Modern research focuses on developing more efficient, sustainable, and versatile synthetic protocols that can accommodate a wider range of functional groups and lead to more complex molecular architectures.

One major area of innovation is the use of energy-efficient techniques like microwave irradiation and ultrasonication. nih.govnih.gov These methods often lead to dramatic reductions in reaction times, increased product yields, and higher purity compared to conventional heating. nih.gov For instance, the synthesis of cyanoacetamide derivatives using ultrasonic assistance has been shown to be significantly faster and higher-yielding than traditional heating methods. nih.gov Another approach involves the use of novel cyanoacetylating agents, such as N-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, which can facilitate the reaction under milder conditions. nih.gov

Knoevenagel condensation, a key reaction for modifying the active methylene (B1212753) group in cyanoacetamides, is also being optimized. nih.gov Microwave-assisted Knoevenagel condensations, using catalysts like ammonium (B1175870) acetate, exemplify green chemistry principles by minimizing reaction times and energy consumption while producing high yields of α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives. nih.gov These innovative strategies are crucial for efficiently generating libraries of complex this compound derivatives for further investigation.

Table 1: Comparison of Conventional vs. Innovative Synthetic Methods for Cyanoacetamide Derivatives| Method | Typical Conditions | Advantages | Example Reaction | Reference |

|---|---|---|---|---|

| Conventional Heating | Refluxing in solvent for several hours | Well-established, simple setup | Aniline + Ethyl cyanoacetate (B8463686) → N-phenyl-2-cyanoacetamide | researchgate.net |

| Microwave Irradiation | 160 W for 40-60 seconds, often solvent-free | Drastically reduced reaction time, high yields, energy efficient | 4-Hydroxybenzaldehyde + 2-Cyanoacetamide → 2-(4-hydroxybenzylidene)-cyanoacetamide | nih.gov |

| Ultrasonication | Ultrasonic bath at controlled temperature | Reduced reaction time, high yields and purity, eco-friendly | 4-Aminobenzoic acid + Cyanoacetylating agent → N-(4-carboxyphenyl)-2-cyanoacetamide | nih.gov |

Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding reaction kinetics and mechanisms is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques are increasingly being employed for real-time, in-situ monitoring of chemical reactions, providing a continuous stream of data without the need for sampling. While specific literature on real-time monitoring of this compound synthesis is nascent, the principles from related processes are directly applicable.

Techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. For the synthesis of this compound from 4-chlorobenzylamine (B54526) and a cyanoacetate ester, an in-situ FTIR probe could monitor the reaction progress by tracking the disappearance of the N-H stretching vibrations of the primary amine and the appearance of the characteristic amide C=O and N-H stretching bands of the product. Similarly, real-time NMR could follow the shift in signals corresponding to the benzylic protons as the starting amine is converted to the final amide product. This detailed kinetic data allows for precise determination of reaction endpoints, identification of intermediates, and optimization of parameters like temperature and catalyst loading.

Integration of Artificial Intelligence and Machine Learning in Predictive Chemical Synthesis and Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing medicinal chemistry and materials science. nih.govmdpi.com These technologies are being applied to nearly every stage of the discovery pipeline, from designing novel molecules to predicting synthetic pathways and reaction outcomes. nih.govmit.edu For this compound, AI offers a powerful engine for accelerating research.

Retrosynthesis Prediction: AI tools can propose viable synthetic routes to complex target molecules by working backward from the final structure. nih.gov This helps chemists devise efficient pathways to previously unsynthesized derivatives.

Reaction Condition Optimization: ML algorithms can predict the optimal solvent, catalyst, and temperature for a given transformation, minimizing the need for extensive experimental screening. mdpi.com

De Novo Molecular Design: AI can generate novel molecular structures based on the this compound scaffold that are optimized for specific properties, such as binding affinity to a biological target.

The integration of these predictive tools with automated synthesis platforms creates a closed-loop system where molecules are designed, synthesized, and tested in a rapid, iterative cycle, dramatically accelerating the pace of discovery. mdpi.com

Exploration of N-Benzyl-2-cyanoacetamide Derivatives in Novel Catalytic Systems

While cyanoacetamides are primarily known as versatile building blocks for constructing larger heterocyclic systems, their inherent structural features suggest potential roles in catalysis. researchgate.netresearchgate.nettubitak.gov.tr The amide and cyano groups are capable of coordinating to metal centers, opening the door for their use as ligands in transition metal catalysis.

By strategically modifying the N-benzyl-2-cyanoacetamide backbone, it is possible to design ligands with specific steric and electronic properties. For example, introducing additional donor atoms could create multidentate ligands capable of stabilizing catalytically active metal species. The exploration of chiral derivatives of this compound as ligands for asymmetric catalysis is a particularly intriguing and underexplored avenue. Furthermore, the acidic proton of the methylene group and the basic sites on the amide and nitrile functionalities suggest that these molecules could be developed into novel organocatalysts for various chemical transformations.

Rational Design of Structural Modifications for Tailored Molecular Interactions and Specificity

The principle of rational design involves making deliberate, knowledge-based modifications to a molecule's structure to enhance its interaction with a specific biological target or to fine-tune its chemical properties. nih.gov This approach combines computational modeling, such as molecular docking, with synthetic chemistry to create molecules with improved potency and selectivity.

For this compound, rational design can be applied in several ways. Molecular docking studies can predict how the molecule binds to the active site of a target protein, identifying key interactions. nih.gov This information guides chemists in making structural modifications to strengthen these interactions. For example, if a hydrogen bond with a specific amino acid residue is desired, a functional group capable of acting as a hydrogen bond donor or acceptor can be introduced at the corresponding position on the molecule. This approach has been used to optimize inhibitors for various enzymes by modifying core scaffolds to better fit the binding pocket and displace key water molecules. nih.gov

Table 2: Examples of Rational Structural Modifications on Related Scaffolds| Core Scaffold | Structural Modification | Intended Goal | Methodology | Reference |

|---|---|---|---|---|

| 2-Cyanoacetamide | Condensation with aromatic aldehydes | Create α,β-unsaturated derivatives for biological screening | Knoevenagel Condensation, Molecular Docking | nih.gov |

| 4-Chlorobenzoylpiperidine | Varying substituents on the benzoyl and piperidine (B6355638) rings | Improve inhibitory potency and selectivity for Monoacylglycerol Lipase (MAGL) | Structure-Activity Relationship (SAR), Molecular Modeling | nih.gov |

| Benzyl-triazolopyrimidine | Replacement of a leaving group with an acrylamide (B121943) moiety | Craft more isoform-specific enzyme inhibitors | Synthetic Modification, Biochemical Assays | acs.org |

Q & A

Q. What synthetic methodologies are commonly used to prepare N-(4-Chlorobenzyl)-2-cyanoacetamide in academic laboratories?

The compound is typically synthesized via a multi-step approach:

- Substitution reaction : Reacting 4-chlorobenzylamine with cyanoacetic acid under acidic or alkaline conditions, often using condensing agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation .

- Purification : Recrystallization from ethanol-dioxane mixtures (1:2) or column chromatography to isolate the product .

- Yield optimization : Adjusting stoichiometry, reaction time (e.g., 30-minute reflux), and catalyst load (e.g., sodium acetate) improves efficiency .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and purity, IR to identify cyano (C≡N) and amide (C=O) functional groups .

- Chromatography : Reversed-phase TLC or HPLC to assess lipophilicity (logP) and retention behavior .

- Mass spectrometry : High-resolution MS (HRMS) for exact mass determination (e.g., 262.0388 g/mol) and metabolite identification .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine particles .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational tools resolve discrepancies in pharmacokinetic data for this compound derivatives?

- In silico modeling : Use software like Simulation Plus to predict parameters such as effective permeability (Peff), unbound fraction (Unbnd), and blood-brain barrier penetration (logBBB) .

- Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 cell monolayers for Peff) and in vivo pharmacokinetic studies .

Q. What structural modifications enhance the bioactivity of this compound in anticancer research?

- Substituent effects : Introducing benzimidazole or thiazolo[3,2-a]pyrimidine moieties at the benzyl position improves cytotoxicity, as shown in SAR studies .

- Docking studies : Use AutoDock or Schrödinger Suite to predict interactions with targets like tubulin or kinases .

Q. How do reaction conditions influence intramolecular interactions in this compound?

- X-ray crystallography : Reveals intramolecular C–H···O and intermolecular N–H···O hydrogen bonds, critical for crystal packing and stability .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize hydrogen-bonded networks, while non-polar solvents favor π-π stacking .

Q. What strategies improve the scalability of this compound synthesis for preclinical studies?

- Catalyst selection : Replace iron powder (used in reductions) with Pd/C or Raney nickel for milder conditions and higher yields .

- Flow chemistry : Continuous reactors reduce reaction times and improve reproducibility for large-scale batches .

Key Notes

- Regulatory compliance : Use EINECS 241-720-7 and CAS 23008-56-2 for regulatory documentation .

- Advanced characterization : Combine XRD for structural clarity with MD simulations to study dynamic behavior in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.